Chiral Purity and Bioactivity
The D-configuration of 6-Azido-D-lysine imparts resistance to endogenous proteases that typically degrade L-amino acid-containing peptides. In contrast, 6-Azido-L-lysine (AzK) is susceptible to rapid proteolytic cleavage in vivo. While no head-to-head half-life comparison exists for the azido derivatives, class-level inference from D-amino acid substitution studies indicates that replacing L-amino acids with their D-enantiomers can extend peptide half-life from minutes to hours in plasma stability assays [1]. This stereochemical advantage directly influences the selection of 6-Azido-D-lysine for therapeutic peptide development where enhanced metabolic stability is required.
| Evidence Dimension | Chiral identity and inferred metabolic stability |
|---|---|
| Target Compound Data | D-enantiomer (6-Azido-D-lysine) |
| Comparator Or Baseline | L-enantiomer (6-Azido-L-lysine, AzK) |
| Quantified Difference | D-enantiomers typically exhibit prolonged plasma half-life vs L-enantiomers; exact values for azido derivatives not reported |
| Conditions | Class-level inference from D-amino acid substitution literature |
Why This Matters
Procurement of the D-enantiomer is essential when the experimental design requires protease-resistant peptides or when investigating chirality-dependent biological effects.
- [1] Syed, J., et al. (2019). Expanding the Zebrafish Genetic Code through Site-Specific Introduction of Azido-lysine, Bicyclononyne-lysine, and Diazirine-lysine. International Journal of Molecular Sciences, 20(10), 2577. View Source
